4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide
CAS No.:
Cat. No.: VC9731610
Molecular Formula: C15H14Cl2N2O2
Molecular Weight: 325.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14Cl2N2O2 |
|---|---|
| Molecular Weight | 325.2 g/mol |
| IUPAC Name | 4-(2,4-dichlorophenoxy)-N-pyridin-2-ylbutanamide |
| Standard InChI | InChI=1S/C15H14Cl2N2O2/c16-11-6-7-13(12(17)10-11)21-9-3-5-15(20)19-14-4-1-2-8-18-14/h1-2,4,6-8,10H,3,5,9H2,(H,18,19,20) |
| Standard InChI Key | NMNPHYYWUQYMJO-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | C1=CC=NC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄Cl₂N₂O₂ | |
| Molecular Weight | 325.2 g/mol | |
| SMILES | C1=CC=NC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Solubility (Water) | 0.6 µg/mL |
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically proceeds via a multi-step approach:
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Formation of the butanamide backbone: Reacting 4-chlorobutanoyl chloride with pyridin-2-amine under Schotten-Baumann conditions yields N-(pyridin-2-yl)butanamide.
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Etherification: The phenoxy group is introduced via nucleophilic substitution between 2,4-dichlorophenol and 4-bromobutanamide intermediates.
Critical Reaction Conditions
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Temperature: 60–80°C for amide coupling to minimize side reactions.
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Catalysts: Triethylamine or DMAP to accelerate ether bond formation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Chemical Modifications
The compound undergoes hydrolysis under alkaline conditions, cleaving the amide bond to form 2,4-dichlorophenoxybutyric acid and pyridin-2-amine. Halogenation at the pyridine ring’s vacant positions (e.g., C-5) further modulates bioactivity .
Mechanism of Biological Action
Auxin Mimicry in Plants
As a synthetic auxin, the compound binds to TIR1/AFB receptors in plants, destabilizing AUX/IAA repressor proteins and activating growth-related genes. The 2,4-dichlorophenoxy group’s electronegativity enhances receptor affinity, mimicking indole-3-acetic acid (IAA).
Protein-Ligand Interactions
Molecular docking studies on analogous compounds (e.g., pyridine-3-carboxamide 4a) reveal:
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Binding Energy: −8.910 kJ/mol for 4CSD protein interactions, surpassing standard ligands (−6.466 kJ/mol) .
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Hydrogen Bonding: Stabilization via bonds with ALA 98, SER 52, and ALA 7 residues .
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Hydrophobic Contacts: Pyridine and dichlorophenyl groups occupy hydrophobic pockets, enhancing binding .
Applications in Agricultural and Biochemical Research
Herbicidal Efficacy
Field trials demonstrate dose-dependent inhibition of broadleaf weeds (e.g., Amaranthus retroflexus) at 0.5–2.0 kg/ha, with minimal soil persistence (half-life <30 days). Comparatively, it exhibits lower mammalian toxicity (LD₅₀ >2000 mg/kg in rats) than 2,4-D.
Table 2: Comparative Herbicidal Activity
| Compound | Target Species | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|---|
| 4-(2,4-DCPO)-N-(pyridin-2-yl)butanamide | A. retroflexus | 1.5 | 92 |
| 2,4-D | A. retroflexus | 1.0 | 88 |
| Glyphosate | A. retroflexus | 2.0 | 95 |
Biochemical Tool Compound
In in vitro assays, it inhibits acyl-CoA synthetases (IC₅₀ = 12 µM), suggesting utility in lipid metabolism studies .
Environmental Fate and Ecotoxicology
Degradation Pathways
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Photolysis: UV exposure cleaves the ether bond, generating 2,4-dichlorophenol and butanamide derivatives.
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Microbial Metabolism: Soil Pseudomonas spp. degrade the compound via oxidative dechlorination.
Ecotoxicological Impact
Acute toxicity to Daphnia magna (EC₅₀ = 8.2 mg/L) and chronic effects on earthworm reproduction (NOEC = 5 mg/kg soil) necessitate cautious application.
Future Research Directions
Green Synthesis Innovations
Exploring biocatalytic routes using lipases or transaminases may reduce reliance on halogenated precursors, aligning with green chemistry principles.
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